2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3,4-dimethylphenyl)acetamide
Description
This compound is a pyrido[3,4-d]pyrimidin-4-one derivative characterized by a benzyl group at the 7-position, a 4-methylphenyl substituent at the 2-position, and an acetamide side chain linked to a 3,4-dimethylphenyl group. Its molecular formula is C₃₂H₃₂N₄O₂, with an average molecular mass of 516.63 g/mol and a ChemSpider ID of 1185078-84-5 . The benzyl and substituted phenyl groups enhance lipophilicity, which may influence pharmacokinetic properties like membrane permeability. The acetamide moiety provides hydrogen-bonding capability, critical for target interaction in biological systems.
Properties
IUPAC Name |
2-[7-benzyl-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O2/c1-21-9-12-25(13-10-21)30-33-28-19-34(18-24-7-5-4-6-8-24)16-15-27(28)31(37)35(30)20-29(36)32-26-14-11-22(2)23(3)17-26/h4-14,17H,15-16,18-20H2,1-3H3,(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDFKHJVQOZTAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CCN(C3)CC4=CC=CC=C4)C(=O)N2CC(=O)NC5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediate compounds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents. The use of solid-phase synthesis and photocatalytic methods has also been explored to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds within the pyrido[3,4-d]pyrimidine class exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and has shown promising results:
- Minimum Inhibitory Concentration (MIC) : In studies involving Staphylococcus aureus, the compound demonstrated an MIC of 15.62 µg/mL, indicating its potential as a broad-spectrum antibacterial agent .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro assays:
- Mechanism of Action : The compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins such as p53 while downregulating anti-apoptotic proteins like Bcl-2 .
- Specific Cancer Types : Studies have focused on liver cancer (HepG2 cells), where it exhibited effective cytotoxicity at low concentrations with IC50 values indicating strong efficacy .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Enzyme Inhibition : It may inhibit key enzymes involved in inflammation pathways, contributing to its therapeutic potential in treating inflammatory diseases .
Antidiabetic Activity
Preliminary studies suggest that the compound could have antidiabetic effects:
- Mechanisms : It is hypothesized that the compound interacts with metabolic pathways associated with glucose regulation and insulin sensitivity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-pyrido[3,4-d]pyrimidin] | Multiple aromatic rings | Antimicrobial, anticancer |
| Related Pyrido Compounds | Varying substitutions on the pyridine ring | Diverse biological activities |
Case Study 1: Antimicrobial Efficacy
A study evaluating various thiazolo-pyrimidine derivatives highlighted this compound's effectiveness against Staphylococcus aureus, reinforcing its potential as an antibacterial agent .
Case Study 2: Anticancer Activity
In vitro assays indicated that this compound effectively induces apoptosis in HepG2 liver cancer cells through specific molecular pathways .
Mechanism of Action
The mechanism of action of 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations in Core Frameworks
- Pyrido[3,4-d]pyrimidin-4-one vs. Thieno[3,2-d]pyrimidin-4-one: describes N-(7-methyl-2-phenylamino-thieno[2,3-d]pyrimidin-4-one)acetamide, which replaces the pyridine ring with a thiophene. The thieno analog exhibits a lower melting point (143–145°C) compared to the target compound’s solid-state stability, suggesting differences in crystallinity .
- Pyrido[3,4-d]pyrimidin-4-one vs. Pyrazolo[3,4-d]pyrimidin-4-one: highlights a pyrazolo[3,4-d]pyrimidin-4-one derivative with a fluorinated chromene substituent. The fluorophenyl group in this analog improves metabolic stability compared to the methylphenyl groups in the target compound .
Substituent Effects on Physicochemical Properties
- Aromatic Substituents: The target compound’s 4-methylphenyl and 3,4-dimethylphenyl groups contribute to moderate lipophilicity (clogP ~4.5 estimated). In contrast, ’s thieno[3,2-d]pyrimidine analog features a 2-chloro-4-methylphenyl group, where chlorine increases electronegativity and may enhance target affinity through halogen bonding . ’s dihydropyrimido[4,5-d]pyrimidine derivative includes a 5-fluorophenyl group, which elevates metabolic stability due to fluorine’s resistance to oxidative degradation .
- Acetamide vs. Sulfonamide Side Chains: The target compound’s acetamide group (C=O at 1,730 cm⁻¹ in IR) contrasts with the sulfonamide in (C=O at 1,690 cm⁻¹).
Data Tables
Table 1: Structural and Physical Comparison of Selected Analogs
Biological Activity
The compound 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3,4-dimethylphenyl)acetamide is a member of the pyrido[3,4-d]pyrimidine family. This class of compounds has garnered significant attention due to their diverse biological activities, particularly in oncology and pharmacology. This article focuses on the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features a complex structure characterized by multiple aromatic rings and functional groups. Its molecular formula is with a molecular weight of approximately 478.6 g/mol. The intricate arrangement of substituents contributes to its biological properties.
Research indicates that pyrido[3,4-d]pyrimidines exhibit various mechanisms of action:
- Enzyme Inhibition : Many derivatives have shown inhibitory activity against key enzymes involved in tumor growth and proliferation.
- Receptor Modulation : Some compounds in this class target specific receptors associated with cancer progression.
- Antioxidant Activity : Certain derivatives demonstrate the ability to scavenge free radicals, contributing to their potential protective effects against oxidative stress.
Biological Activity Overview
The biological activity of 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3,4-dimethylphenyl)acetamide includes:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has shown potential against certain bacterial strains.
- Anti-inflammatory Effects : In vitro studies indicate it may reduce inflammatory markers.
Case Studies and Research Findings
Several studies have investigated the biological activity of related pyrido[3,4-d]pyrimidine derivatives:
- Study on Antitumor Efficacy :
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis |
| Compound B | HeLa | 10 | Cell Cycle Arrest |
| 2-[7-benzyl...] | A549 | 12 | Apoptosis |
Q & A
Basic: What are the critical steps and optimized reaction conditions for synthesizing this compound?
Methodological Answer:
The synthesis involves multi-step reactions, including:
Core Formation : Cyclization of pyrido[3,4-d]pyrimidine using reagents like POCl₃ or DCC under reflux (70–90°C) in anhydrous solvents (e.g., DMF or THF) .
Substitution : Introducing the benzyl and 4-methylphenyl groups via nucleophilic substitution, requiring inert atmospheres (N₂/Ar) and catalysts like Pd(PPh₃)₄ .
Acetamide Coupling : Amidation using EDCI/HOBt or HATU in dichloromethane at 0–25°C, monitored by TLC (Rf = 0.3–0.5 in EtOAc/hexane) .
Optimization Tips :
- Adjust solvent polarity (e.g., switch from DMF to acetonitrile) to improve yield by 15–20% .
- Use HPLC (C18 column, 70:30 MeOH/H₂O) for purity validation (>95%) .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., calculated [M+H]⁺ = 528.2345 vs. observed 528.2342) validates molecular formula .
- Infrared Spectroscopy (IR) : Bands at 1680–1700 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) .
Advanced: How to design experiments to investigate structure-activity relationships (SAR) for this compound?
Methodological Answer:
Analog Synthesis : Replace benzyl with 4-fluorobenzyl or 3-methoxybenzyl to assess substituent effects on bioactivity .
Biological Assays :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence polarization assays (IC₅₀ determination) .
- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and quantify accumulation in cancer cell lines (e.g., MCF-7) .
Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., PARP-1) .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., use identical cell lines like HEK293T vs. HeLa) .
- Solubility Issues : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
- Metabolic Instability : Conduct stability studies in liver microsomes (rat/human) to identify degradation pathways .
Validation Strategy : - Replicate key studies with orthogonal methods (e.g., SPR for binding affinity vs. ITC) .
Advanced: What computational approaches are used to study target interactions?
Methodological Answer:
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate transition states of covalent interactions (e.g., Michael addition with cysteine residues) .
- Molecular Dynamics (MD) : Run 100-ns simulations (GROMACS) to assess binding pocket flexibility .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for ligand modifications (e.g., fluorobenzyl vs. chlorobenzyl) to prioritize synthetic targets .
Basic: What purification strategies ensure high yield and purity?
Methodological Answer:
- Flash Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane → EtOAc) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water for polar impurities) .
- Prep-HPLC : Employ a C18 column with isocratic elution (60:40 MeCN/H₂O + 0.1% TFA) for final purification .
Advanced: How to elucidate the metabolic pathways of this compound?
Methodological Answer:
In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS .
Cytochrome P450 Inhibition : Test CYP3A4/2D6 inhibition using luminescent assays (Promega P450-Glo™) .
Stable Isotope Tracing : Synthesize deuterated analogs (e.g., CD₃ groups) to track metabolic sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
